4-(2,6-dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one
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Overview
Description
4-(2,6-Dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with a nitro group, an ethyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the nitro group through nitration reactions. The morpholino group is then introduced via nucleophilic substitution reactions, and the ethyl group is added through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed
Scientific Research Applications
4-(2,6-Dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholino group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Shares the morpholino group but lacks the quinoline core and nitro group.
4-Dimethylaminopyridine: Contains a similar nitrogen-containing ring but differs in its overall structure and functional groups.
Uniqueness
4-(2,6-Dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one is unique due to its combination of a quinoline core, nitro group, and morpholino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-1-ethyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-19-14-8-6-5-7-13(14)15(16(17(19)21)20(22)23)18-9-11(2)24-12(3)10-18/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBSINOSDLAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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